3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. This particular compound features a benzothiophene core with a chloro, fluoro, and nitro substituent, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and suitable precursors.
Introduction of Substituents: The chloro, fluoro, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, nitration can be achieved using nitric acid, while chlorination and fluorination can be done using appropriate halogenating agents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
- 3-chloro-4-fluoro-2-methyl-1-benzothiophene-2-carboxamide
- 3-chloro-4-fluoro-3-nitrobenzene
Uniqueness
3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and receptor binding, where the precise arrangement of functional groups is crucial for activity.
Properties
Molecular Formula |
C15H8ClFN2O3S |
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Molecular Weight |
350.8g/mol |
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClFN2O3S/c16-13-9-3-1-2-4-12(9)23-14(13)15(20)18-8-5-6-10(17)11(7-8)19(21)22/h1-7H,(H,18,20) |
InChI Key |
KBIRJWKSSXBJCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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